molecular formula C9H12ClNO B1427967 1-(3-Chlorophenyl)-2-methoxyethan-1-amine CAS No. 1247619-12-0

1-(3-Chlorophenyl)-2-methoxyethan-1-amine

Cat. No. B1427967
CAS RN: 1247619-12-0
M. Wt: 185.65 g/mol
InChI Key: JFLYWANSRJBTLV-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-methoxyethan-1-amine (1-3-Chloro-2-methoxyethan-1-amine) is an organic compound with a wide range of applications in the scientific community. This compound is primarily used as a reagent in organic synthesis, as a catalyst in pharmaceuticals, and as a component of certain insecticides. This compound has also been studied for its potential use in medical treatments and as a tool for research in drug design.

Scientific Research Applications

Catalysis in Organic Synthesis

This compound serves as a precursor in the synthesis of Schiff-base metal complexes, which are pivotal in catalysis . These complexes facilitate various organic reactions, including the Claisen–Schmidt condensation, which is essential for synthesizing chalcone derivatives. The presence of transition metals like Cu(II) enhances the catalytic activity, leading to higher yields and efficiency in organic synthesis.

Pharmacological Research

In pharmacology, derivatives of this compound, such as 1-(3-Chlorophenyl)piperazine, have been identified as central nervous system stimulants with a potency of about 10% that of d-amphetamine . This makes them valuable for studying neurotransmitter systems and for potential therapeutic applications.

Analytical Chemistry

The compound’s derivatives are used as reference materials in analytical methods like GC-MS and LC-ESI-MS for the detection of designer piperazines in biological specimens . This is crucial for forensic toxicology and clinical testing, where accurate identification of substances is required.

Biochemical Studies

In biochemistry, the compound’s derivatives are employed to investigate the efficacy of newly synthesized compounds, such as fluoroquinolones, against specific pathogens . This application is significant for developing new antibiotics and understanding their mechanisms of action.

Material Science

The compound can be used to create designer drugs that mimic the properties of known substances, which can be useful in material science for creating new materials with specific desired properties .

Chemical Engineering

In chemical engineering, the compound’s derivatives could be explored for their role in the synthesis of complex chemicals and materials, potentially serving as intermediates in the production of pharmaceuticals or specialty chemicals .

Pharmacology and Medicine

Derivatives of this compound are major metabolites of certain antidepressant medications, such as trazodone and nefazodone, and are sold as Ecstasy mimic tablets . Their study is essential for understanding drug metabolism and interactions within the human body.

properties

IUPAC Name

1-(3-chlorophenyl)-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLYWANSRJBTLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-2-methoxyethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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